- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,
Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

943836-24-6 structure
상품 이름:4-(Dibiphenyl-4-ylamino)phenylboronic acid
CAS 번호:943836-24-6
MF:C30H24BNO2
메가와트:441.328067779541
CID:2192604
4-(Dibiphenyl-4-ylamino)phenylboronic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(Dibiphenyl-4-ylamino)phenylboronic acid
- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
-
- 인치: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
- InChIKey: BEBLXYZXQGRFKD-UHFFFAOYSA-N
- 미소: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O
계산된 속성
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 6
실험적 성질
- 밀도: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 234-237 ºC (hexane )
- 용해도: Insuluble (7.5E-6 g/L) (25 ºC),
4-(Dibiphenyl-4-ylamino)phenylboronic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
¥1129.00 | 2024-04-24 | |
Ambeed | A474439-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$183.0 | 2025-03-04 | |
Chemenu | CM131492-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$250 | 2021-08-05 | |
Alichem | A019128092-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 95% | 1g |
$620.00 | 2023-08-31 | |
Ambeed | A474439-100mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 100mg |
$41.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1336405-1g |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 97% | 1g |
$175 | 2023-09-04 | |
A2B Chem LLC | AI63093-250mg |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 97% | 250mg |
$42.00 | 2023-12-29 | |
Key Organics Ltd | BS-51144-1g |
(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | >97% | 1g |
£251.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 250mg |
¥386.00 | 2024-04-24 | |
Ambeed | A474439-5g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 5g |
$614.0 | 2025-03-04 |
4-(Dibiphenyl-4-ylamino)phenylboronic acid 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
참조
- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
참조
- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
참조
- Diversification of carbazoles by LiCl-mediated catalytic CuI reactionBulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464,
합성 방법 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
참조
- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,
합성 방법 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
참조
- Organic luminescent compound used in OLED, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C
참조
- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
참조
- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
참조
- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux
참조
- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
참조
- Benzopyrimidine derivative, preparation and application in OLED, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
참조
- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C
참조
- Organic light-emitting compound, organic light-emitting device and its application, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,
합성 방법 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
참조
- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red ElectroluminescenceJournal of the American Chemical Society, 2014, 136(52), 18070-18081,
합성 방법 17
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux
참조
- Carbazole-containing organic compound and application thereof, China, , ,
합성 방법 18
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C
참조
- Preparation of hole type organic electroluminescent compounds, China, , ,
합성 방법 19
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
참조
- Fluorene derivative and its application in organic light emitting device, China, , ,
합성 방법 20
반응 조건
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
참조
- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,
4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials
- (4-chlorophenyl)boronic acid
- 1,4-Dibromobenzene
- Bis-Biphenyl-4-yl-amine
- (4-bromophenyl)boronic acid
- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products
4-(Dibiphenyl-4-ylamino)phenylboronic acid 관련 문헌
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) 관련 제품
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- 1806447-30-2(Ethyl 3-(bromomethyl)-2-(3-bromopropyl)benzoate)
- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

순결:99%
재다:200KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

순결:99%/99%
재다:1g/5g
가격 ($):165.0/553.0